N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(14-15-8-3-2-4-9-15)13-6-5-12-18-17(20)16-10-7-11-16/h2-4,8-9,16H,7,10-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCCZAAIOAAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1CCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step often starts with the alkylation of a suitable alkyne precursor. For instance, propargyl bromide can be reacted with a benzyl(methyl)amine under basic conditions to form the desired intermediate.
Cyclobutanecarboxamide Formation: The intermediate is then coupled with a cyclobutanecarboxylic acid derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide exerts its effects is largely dependent on its interaction with molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The alkyne and cyclobutanecarboxamide moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Backbone Modifications
The compound N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) () shares the alkyne spacer and tertiary amine group with the target compound. However, key differences include:
- Core Structure: 10-C10 incorporates a tetrahydroacridine moiety (a known cholinesterase inhibitor) and a dihydroisoxazole group, whereas the target compound uses a cyclobutane carboxamide.
- Chain Length : The target compound’s shorter but-2-yn-1-yl chain may reduce steric hindrance compared to 10-C10’s decan-1-aminium chain.
Table 1: Structural Comparison
Physicochemical and Crystallographic Properties
The compound 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol () provides insights into the role of aromatic stacking and hydrogen bonding in similar molecules. Key comparisons include:
- Hydrogen Bonding: Unlike the target compound, ’s structure exhibits intramolecular O–H···N hydrogen bonds stabilizing its enol-imine tautomer. The target compound lacks such tautomerization but may engage in weaker N–H···O interactions via its carboxamide group.
- Crystal Packing : ’s V-shaped conformation (78.11° between benzene planes) contrasts with the target compound’s linear alkyne spacer, which may favor tighter π-π stacking or alternate packing modes.
- Solubility : The absence of polar hydroxyl groups in the target compound (compared to ’s 2-hydroxy substituent) likely reduces aqueous solubility but improves membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
